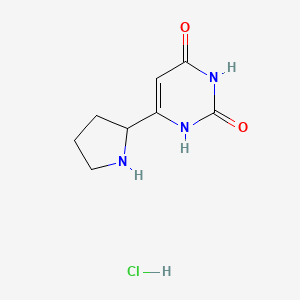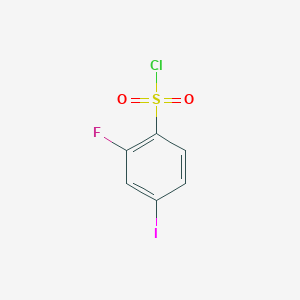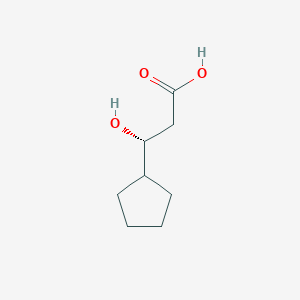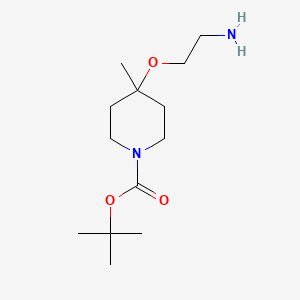
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydropyrimidine-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydropyrimidine-dione structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but lacking the tetrahydropyrimidine-dione moiety.
Pyrrolidin-2,5-dione: Another similar compound with a pyrrolidine ring fused to a different dione structure.
Uniqueness
6-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific combination of the pyrrolidine ring and tetrahydropyrimidine-dione structure, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H12ClN3O2 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
6-pyrrolidin-2-yl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-4-6(10-8(13)11-7)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H2,10,11,12,13);1H |
InChI-Schlüssel |
MYCLDVYYIMJOEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC(=O)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)

![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)




![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)

